
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Overview
Description
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is a partially saturated six-membered heterocyclic compound with a pyran core substituted by a methyl group at position 6 and an ethyl ester at position 4. This compound is structurally characterized by its 3,4-dihydro-2H-pyran ring, which features one double bond and an oxygen atom in the ring system . It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate, also known as 3-Ethoxycarbonyl-5,6-dihydro-2-methyl-4H-pyran, are currently unknown. This compound is a type of oxygen-containing heterocyclic compound
Action Environment
It’s known that the compound is a liquid at room temperature and has a boiling point of 217°C . It should be stored at 2-8°C .
Biological Activity
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (EMDHPC) is a synthetic compound characterized by its unique dihydropyran structure and carboxylate functional group. Despite its intriguing chemical properties, the biological activity of EMDHPC remains underexplored. This article aims to synthesize available data on its biological activity, chemical reactivity, and potential applications based on existing literature.
EMDHPC has the molecular formula and a molecular weight of 170.21 g/mol. The compound is flammable and requires cautious handling due to its chemical nature. Its structure includes a dihydropyran ring that contributes to its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H14O3 |
Molecular Weight | 170.21 g/mol |
Purity | ~95% |
Hazard Classification | Flammable |
Synthesis
The synthesis of EMDHPC can be achieved through various methods, typically involving reactions that form the dihydropyran ring structure. These methods often utilize starting materials such as β-ketoesters and alcohols in the presence of catalysts like sodium methoxide .
While direct evidence for the mechanism of action of EMDHPC is lacking, it is hypothesized that compounds with similar structures may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the carboxylate group may enhance such interactions, potentially leading to various biological effects.
Related Compounds and Their Biological Activities
Research into related compounds provides insight into the possible biological activities of EMDHPC. For instance:
- 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid has been studied for its interactions with biomolecules and potential therapeutic applications.
- 3,4-Dihydro-2H-pyran derivatives have shown various biological activities including antibacterial and antifungal properties .
Table 2: Comparison of Related Compounds
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid | C9H14O3 | Potential enzyme modulation |
3,4-Dihydro-2H-pyran | C7H12O | Antibacterial activity |
Ethyl 5-methylpyran-2-carboxylate | C10H16O3 | Antifungal properties |
Case Studies
Despite the scarcity of direct studies on EMDHPC, case studies on similar dihydropyran compounds suggest promising avenues for future research:
- Antimicrobial Activity : A study on related dihydropyrans demonstrated significant antimicrobial effects against various pathogens, indicating that EMDHPC could possess similar properties .
- Enzyme Inhibition : Research has shown that certain dihydropyran derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in metabolic disorders .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Condensation Reactions : Typically involving alkyl halides and esters.
- Cyclization Reactions : These can yield derivatives with varying biological activities.
Synthetic Method | Reagents Used | Yield (%) |
---|---|---|
Condensation with Ketones | Ethyl acetoacetate + l-Bromo-3-chloropropane | 85 |
Cyclization | Sodium methoxide in alcohol solvent | 90 |
Biological Applications
Pharmacological Potential
Research indicates that this compound exhibits potential biological activities. Studies are ongoing to investigate its effects on various biomolecules and its role as a precursor in drug development.
Case Study: Antioxidant Activity
A study demonstrated that derivatives of dihydropyran compounds showed significant antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .
Industrial Applications
Chemical Intermediates
In industrial settings, this compound is utilized for producing specialty chemicals and agrochemicals. Its reactivity allows it to participate in various chemical processes that require stable intermediates.
Separation Techniques
The compound has been analyzed using high-performance liquid chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase of acetonitrile and water, enabling effective separation and purification of the compound for further applications .
Environmental Considerations
Eco-friendly Synthesis
Recent advancements focus on developing environmentally friendly synthetic routes for this compound. For instance, using sodium methoxide minimizes waste and enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate undergoes oxidation under varying conditions to yield distinct products:
-
Ring-Opening Oxidation : Treatment with strong oxidizing agents like KMnO₄ in acidic conditions leads to cleavage of the dihydropyran ring, forming ketones or carboxylic acids. For example, oxidation produces 5-hydroxyl-6-methyl-2H-pyran-3,4-dione as an intermediate, which isomerizes to 5-hydroxymaltol .
-
Selective Oxidation : Controlled oxidation using CrO₃ or TEMPO yields 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid derivatives.
Reagent | Conditions | Product | Reference |
---|---|---|---|
KMnO₄ | H₂SO₄, reflux | 5-Hydroxymaltol (via ring-opening) | |
CrO₃ | Acetone, 0–5°C | 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid |
Reduction Reactions
The compound can be reduced to alcohols or other saturated derivatives:
-
Ester Reduction : LiAlH₄ reduces the ester group to a primary alcohol, yielding 6-methyl-3,4-dihydro-2H-pyran-5-methanol .
-
Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the dihydropyran ring, forming tetrahydropyran derivatives .
Reagent | Conditions | Product | Reference |
---|---|---|---|
LiAlH₄ | Dry THF, reflux | 6-Methyl-3,4-dihydro-2H-pyran-5-methanol | |
H₂/Pd-C | Ethanol, 50 psi | Ethyl 6-methyl-tetrahydropyran-5-carboxylate |
Substitution Reactions
The ester group participates in nucleophilic substitution and transesterification:
-
Alkoxy Exchange : Reaction with NaOMe/MeOH replaces the ethoxy group with methoxy, forming mthis compound .
-
Grignard Reactions : Organometallic reagents (e.g., RMgX) attack the ester carbonyl, generating tertiary alcohols .
Reagent | Conditions | Product | Reference |
---|---|---|---|
NaOMe/MeOH | Reflux, 6–8 hours | Mthis compound | |
CH₃MgBr | Dry ether, 0°C | (6-Methyl-3,4-dihydro-2H-pyran-5-yl)methanol |
Ring-Opening and Rearrangement
The dihydropyran ring is susceptible to acid- or base-catalyzed ring-opening:
-
Acid-Catalyzed Hydrolysis : HCl in aqueous ethanol cleaves the ring, yielding linear γ-keto esters .
-
Base-Induced Rearrangement : NaOH in ethanol promotes retro-Michael reactions, forming substituted cyclopentenones .
Reagent | Conditions | Product | Reference |
---|---|---|---|
HCl (6M) | Ethanol/H₂O, reflux | Ethyl 4-methyl-5-oxohexanoate | |
NaOH | Ethanol, 70°C | 3-Methylcyclopent-2-enone |
Industrial Production Insights
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate, and what catalytic systems are effective?
- Methodological Answer : The compound is synthesized via multicomponent reactions. A validated approach involves reacting aromatic aldehydes, malononitrile, and ethyl acetoacetate in the presence of ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]), which enhance reaction efficiency and yield . Optimization includes solvent selection (e.g., water for green chemistry) and temperature control (60–80°C).
- Catalyst Performance Table :
Catalyst | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|
[2-aminobenzoato][PF6] | 85–90 | 4–6 | |
Conventional acid/base | 60–70 | 8–12 |
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Determine enantiomeric purity using chiral columns (e.g., (S,S) Whelk column) with mobile phases like n-heptane/EtOH (97:3) .
- NMR : Assign signals for stereochemical confirmation (e.g., diastereomeric splitting in H NMR) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI+ [M+H]) and rule out degradation products .
Advanced Research Questions
Q. How can unexpected byproducts during synthesis be systematically identified and characterized?
- Methodological Answer :
- Step 1 : Use LC-MS to detect unexpected masses (e.g., a C9-δ-lactone byproduct observed at m/z 169.09 instead of the expected m/z 936.20) .
- Step 2 : Purify via column chromatography and conduct H/C NMR to assign structural motifs (e.g., lactone ring formation via CoA-SH release) .
- Step 3 : Compare with computational predictions (e.g., DFT calculations for thermodynamic stability of intermediates) .
Q. What computational methods complement experimental data in structural analysis?
- Methodological Answer :
- DFT Studies : Calculate electrostatic potential maps to predict reactivity sites (e.g., nucleophilic attack at the pyran ring’s carbonyl group) .
- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina .
- Data Table : Key DFT Parameters for Pyran Derivatives
Parameter | Value (kcal/mol) | Application |
---|---|---|
HOMO-LUMO Gap | 4.2–5.1 | Reactivity prediction |
Mulliken Charges | -0.32 (O) | Site-specific modification |
Q. What strategies achieve stereocontrol in synthesizing diastereomeric derivatives?
- Methodological Answer :
- Asymmetric Catalysis : Use organocatalysts (e.g., thiourea-based catalysts) to induce enantioselectivity in cyclization steps .
- Chromatographic Resolution : Separate diastereomers via preparative HPLC (64% de achieved using n-pentane/EtO) .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor one pathway (e.g., shorter times for kinetic products) .
Q. How can solubility be modified for pharmacological testing without altering bioactivity?
- Methodological Answer :
- Salt Formation : Convert carboxylate groups to diethylamine salts (e.g., C53N derivative, improving water solubility by 10-fold) .
- Prodrug Design : Introduce ester or glycoside moieties cleaved in vivo (e.g., ethyl ester hydrolysis to carboxylic acid) .
- Solubility Enhancement Table :
Modification | Solubility (mg/mL) | Bioactivity Retention (%) |
---|---|---|
Diethylamine salt | 25.4 | 95 |
Unmodified compound | 2.3 | 100 |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₂₀O₄ (based on a closely related derivative) .
- Molar Mass : 288.34 g/mol .
- Density : 1.112 g/cm³ (predicted) .
- Boiling Point : 385.3°C (predicted) .
The compound’s reactivity is influenced by the electron-withdrawing ester group and the steric effects of the methyl substituent, making it amenable to further functionalization.
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Ethyl 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylate and Analogues
Key Observations :
- Ring Saturation : The target compound’s 3,4-dihydro-2H-pyran ring provides partial saturation, enhancing stability compared to fully unsaturated pyran derivatives (e.g., 4H-pyran in ) .
Key Findings :
- Catalytic Efficiency: BiFeO₃ nanoparticles () and ionic liquids () enable eco-friendly, high-yield syntheses compared to traditional methods .
- Multi-Component Reactions : Compounds like those in and are synthesized via one-pot reactions, reducing purification steps .
Physicochemical Properties
- Solubility: The presence of polar groups (e.g., amino, cyano) in analogues () improves aqueous solubility compared to the less polar target compound .
- Thermal Stability : The target compound’s predicted high boiling point (385.3°C) suggests suitability for high-temperature reactions .
Properties
IUPAC Name |
ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-11-9(10)8-5-4-6-12-7(8)2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVSWJMSYLYIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144845 | |
Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10226-28-5 | |
Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10226-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10226-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88MLX4ZEH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.